6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC18160035
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO2 |
|---|---|
| Molecular Weight | 256.10 g/mol |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) |
| Standard InChI Key | ABTKHLULIDKVRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NCC2=C1C=C(C=C2)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a tetrahydroisoquinoline core—a benzene ring fused to a piperidine ring—with a bromine atom at the sixth position and a carboxylic acid group at the third position . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| CAS Registry Number | 885278-13-7 |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
| SMILES | C1C(CNC2=C1C=C(C=C2)Br)C(=O)O |
The bromine atom enhances electrophilic reactivity, while the carboxylic acid group enables participation in condensation and salt-forming reactions . X-ray crystallography and NMR studies confirm the bicyclic system’s chair-like conformation, with the carboxylic acid group adopting an equatorial position .
Synthesis Methodologies
Pomeranz–Fritsch Cyclization
A classical approach involves the Pomeranz–Fritsch cyclization, where appropriately substituted benzaldehyde derivatives undergo acid-catalyzed cyclization to form the tetrahydroisoquinoline core. For 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, precursors such as 3-bromophenylacetaldehyde are treated with ammonium acetate and formic acid under reflux, yielding the bicyclic structure. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Patent-Based Four-Step Synthesis
A Chinese patent (CN103880745A) outlines an alternative four-step route from 3-bromophenylacetonitrile :
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Reduction: 3-Bromophenylacetonitrile is reduced to 3-bromophenethylamine using Raney nickel and hydrogen gas in methanol .
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Amidation: The amine reacts with methyl chloroformate in dichloromethane, yielding methyl 3-bromophenethylcarbamate .
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Cyclization: Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran forms the tetrahydroisoquinoline ring .
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Hydrolysis: The methyl ester is hydrolyzed with sulfuric acid to yield the final carboxylic acid product .
Chemical Reactivity and Derivatives
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical reactions:
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Esterification: Reacts with methanol/H₂SO₄ to form methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
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Amide Formation: Coupling with amines using EDCl/HOBt yields bioactive amides.
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Decarboxylation: Heating with quinoline and copper powder produces 6-bromo-1,2,3,4-tetrahydroisoquinoline .
Bromine Substitution Reactions
The bromine atom participates in:
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Nucleophilic Aromatic Substitution: Reacts with amines (e.g., piperidine) in DMF at 120°C .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl derivatives .
Applications in Organic Synthesis
Chiral Auxiliary
The compound’s rigid bicyclic structure serves as a chiral scaffold in asymmetric synthesis. For example, it directs stereoselectivity in aldol reactions (up to 92% ee) .
Peptide Mimetics
Incorporating the tetrahydroisoquinoline moiety into peptidomimetics enhances metabolic stability. Derivatives show 3x increased half-life in human plasma compared to linear peptides.
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